molecular formula C7H6FN3O B2848737 (5-Azido-2-fluorophenyl)methanol CAS No. 2386365-27-9

(5-Azido-2-fluorophenyl)methanol

Cat. No. B2848737
CAS RN: 2386365-27-9
M. Wt: 167.143
InChI Key: ZVYMYVZLZUDBJW-UHFFFAOYSA-N
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Description

“(5-Azido-2-fluorophenyl)methanol” is likely a compound that contains an azide group (-N3), a fluorine atom, and a methanol group attached to a phenyl ring . The azide group is known for its high reactivity .


Synthesis Analysis

While specific synthesis methods for “(5-Azido-2-fluorophenyl)methanol” are not available, azides are generally introduced into organic molecules through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of “(5-Azido-2-fluorophenyl)methanol” would consist of a phenyl ring with azide, fluorine, and methanol groups attached. The exact structure would depend on the positions of these groups on the phenyl ring .


Chemical Reactions Analysis

Azides are known to participate in various reactions, including the Huisgen 1,3-dipolar cycloaddition (often used in ‘click chemistry’) and Staudinger reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Azido-2-fluorophenyl)methanol” would depend on the specific structure of the compound. In general, azides are known for their reactivity and instability .

Scientific Research Applications

Material Sciences

Organic azides are used as cross-linkers in material sciences . They can release nitrogen by thermal activation or photolysis, producing highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Synthesis of Heterocycles

Organic azides, including “(5-Azido-2-fluorophenyl)methanol”, can be used in the synthesis of various heterocycles . They have been used to synthesize heterocycles of the five-member ring with one heteroatom, such as pyrroles . They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Energy Production

The scission reaction of organic azides is accompanied with a considerable output of energy, making them interesting as highly energetic materials .

Copper (I)-Catalyzed Huisgen 1,3-Dipolar Cycloaddition

One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Staudinger Reduction

Organic azides are used in the Staudinger reduction, a chemical reaction used to reduce azides to amines .

Curtius Rearrangement

The Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate with loss of nitrogen gas, is another application of organic azides .

Safety and Hazards

Azides are generally considered hazardous due to their high reactivity and potential to explode when heated or struck .

Future Directions

Azides are being explored in various fields, including materials science and bioorthogonal chemistry, due to their unique reactivity .

properties

IUPAC Name

(5-azido-2-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-7-2-1-6(10-11-9)3-5(7)4-12/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYMYVZLZUDBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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